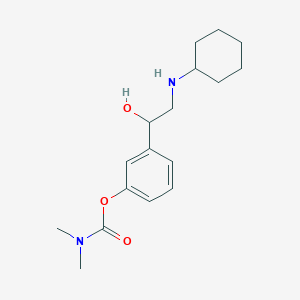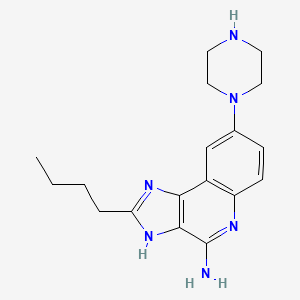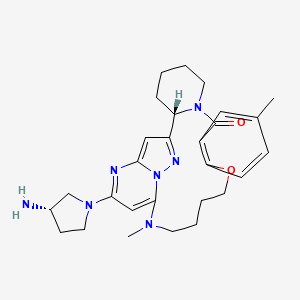
Potentillanoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potentillanoside A is a naturally occurring flavonol-bis-glucuronide compound isolated from the leaves of Potentilla chinensis, a plant belonging to the Rosaceae family . This compound has garnered attention due to its potential therapeutic properties, particularly its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced reactive oxygen species (ROS) generation and matrix metalloproteinase-1 (MMP-1) secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potentillanoside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves repeated chromatography of a 30% ethanol extract from the leaves of Potentilla chinensis . The chemical structure of this compound is determined through spectroscopic data analysis, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), followed by acidic hydrolysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from Potentilla chinensis leaves .
Chemical Reactions Analysis
Types of Reactions: Potentillanoside A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced forms of this compound.
Scientific Research Applications
Potentillanoside A has a wide range of scientific research applications, including:
Mechanism of Action
Potentillanoside A exerts its effects through several mechanisms:
Inhibition of TNF-α-Induced ROS Generation: The compound inhibits the generation of reactive oxygen species induced by tumor necrosis factor-alpha, thereby reducing oxidative stress.
Suppression of MMP-1 Secretion: this compound significantly suppresses the secretion of matrix metalloproteinase-1, which is involved in the degradation of extracellular matrix components.
Induction of Apoptosis: The compound induces programmed cell death in cancer cells, contributing to its anticancer properties.
Kinase Inhibition: this compound acts as a kinase inhibitor, blocking the activity of protein kinases involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Potentillanoside A can be compared with other similar compounds, such as:
Potentillanoside G and H: These are gallic acid glycosides isolated from Potentilla anserina, another plant in the Rosaceae family. They also exhibit hepatoprotective activity.
Ellagic Acid 3-O-α-L-Rhamnopyranoside: This compound, also isolated from Potentilla anserina, has similar hepatoprotective properties.
Uniqueness: this compound is unique due to its dual role in inhibiting TNF-α-induced ROS generation and MMP-1 secretion, making it a promising candidate for anti-inflammatory and anti-aging applications .
Properties
Molecular Formula |
C36H56O10 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11R,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C36H56O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-27,29,37-41,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,29+,32+,33-,34-,35-,36+/m1/s1 |
InChI Key |
PTHJWWHWYWHNNN-AOUBIGNISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)








